Dominant Systemic Exposure: Luteolin 3'-O-Glucuronide as the Most Abundant Circulating Metabolite in Vivo
After oral administration of luteolin to rats, luteolin 3'-O-β-D-glucuronide was identified as the most abundant metabolite in both plasma and most tissues, distinguishing it from other monoglucuronides such as luteolin-7-O-glucuronide and luteolin-4'-O-glucuronide, as well as the aglycone luteolin [1]. This predominance in systemic circulation establishes its critical role in mediating the in vivo effects of dietary luteolin [1].
| Evidence Dimension | Relative abundance in systemic circulation |
|---|---|
| Target Compound Data | Luteolin 3'-O-glucuronide: Most abundant metabolite in plasma and most tissues |
| Comparator Or Baseline | Luteolin aglycone: Low absolute bioavailability (17.5%); Luteolin-7-O-glucuronide: Lower relative abundance; Luteolin-4'-O-glucuronide: Lower relative abundance |
| Quantified Difference | Luteolin 3'-O-glucuronide was the most abundant metabolite compared to other two monoglucuronides observed in rat plasma |
| Conditions | Rat model, oral administration of luteolin, plasma and tissue distribution analysis |
Why This Matters
For studies investigating the in vivo bioactivity or pharmacokinetics of luteolin, quantifying luteolin 3'-O-glucuronide is essential, as it represents the predominant circulating form, whereas the aglycone is minimally present.
- [1] Wang L, et al. Pharmacokinetics, tissue distribution and excretion of luteolin and its major metabolites in rats: Metabolites predominate in blood, tissues and are mainly excreted via bile. Journal of Functional Foods. 2017;35:332-340. View Source
